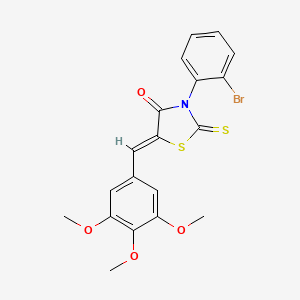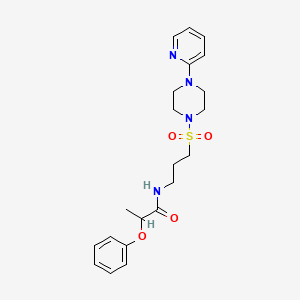![molecular formula C9H12N2O3 B2725912 [4-(Dimethylamino)-3-nitrophenyl]methanol CAS No. 1039882-00-2](/img/structure/B2725912.png)
[4-(Dimethylamino)-3-nitrophenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .
Synthesis Analysis
DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Molecular Structure Analysis
The molecular structure of DMAP is (CH3)2NC5H4N . It’s a white solid that is more basic than pyridine, due to the resonance stabilization from the NMe2 substituent .Chemical Reactions Analysis
DMAP is a highly versatile nucleophilic catalyst for acylation reactions and esterifications . It is also employed in various organic transformations like Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, applications in natural products chemistry, and many others .Physical And Chemical Properties Analysis
DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg . It is soluble in water at a concentration of 50 mg/mL .Applications De Recherche Scientifique
Excited-State Dynamics in Reverse Micelles
The study of the excited-state intramolecular charge transfer dynamics of 4-dimethylamino-4′-nitrobiphenyl (DNBP) in reverse micelles reveals significant insights into the solvent polarity effects on absorption and emission bands. The research showed that DNBP exhibited blue-shifted absorption and emission bands in reverse micelles compared to bulk methanol solutions, attributed to the decreased solvent polarity within the micelles. This phenomenon indicates the potential of DNBP derivatives for studying microenvironmental effects in nanoconfined spaces, such as reverse micelles, which can be pivotal for understanding chemical reactions at the nanoscale (Lee et al., 2020).
Solvatochromism and Probing of Solvent Mixtures
Research on nitro-substituted 4-[(phenylmethylene)imino]phenolates, which undergo solvatochromism, has shown these compounds can act as solvatochromic switches and probes for investigating preferential solvation in binary solvent mixtures. Their behavior in different solvents provides valuable information on solute-solvent interactions, which is essential for developing solvent-sensitive dyes and sensors (Nandi et al., 2012).
Catalytic Methanolytic Transesterification
The catalytic capabilities of [4-(Dimethylamino)-3-nitrophenyl]methanol derivatives have been explored through the methanolytic transesterification of methyl aryl phosphorothioates. This study demonstrated significant rate accelerations in methanol, showcasing the potential of these compounds in catalysis, particularly in reactions involving methanolytic cleavage (Edwards et al., 2011).
Charge Transfer Dynamics and Spectroscopy
The multimode charge-transfer dynamics of 4-(Dimethylamino)benzonitrile have been extensively studied, providing deep insights into photoinduced charge transfer processes. Such studies are critical for understanding the complex dynamics of excited electronic states in molecular systems, with implications for designing more efficient photonic and electronic materials (Rhinehart et al., 2012).
Hydrogen Bonding and Proton Sponge Behavior
Investigations into 1,8,1',8'-Tetrakis(dimethylamino)-2,2'-dinaphthylmethanols have uncovered their unique hydrogen bonding and proton sponge characteristics. These studies highlight the potential of such compounds in developing new materials with tunable properties through hydrogen bonding and intramolecular interactions (Pozharskii et al., 2010).
Mécanisme D'action
In the case of esterification with acetic anhydrides, the currently accepted mechanism involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .
Safety and Hazards
Propriétés
IUPAC Name |
[4-(dimethylamino)-3-nitrophenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10(2)8-4-3-7(6-12)5-9(8)11(13)14/h3-5,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMCFHUGTZNWEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)CO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Bromo-2-thiazolyl)methyl]formamide](/img/structure/B2725829.png)
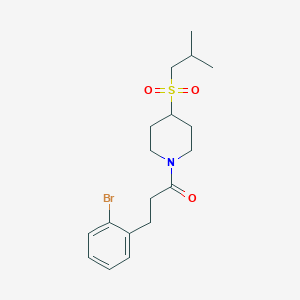
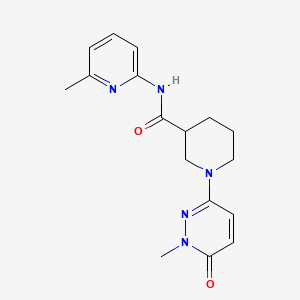
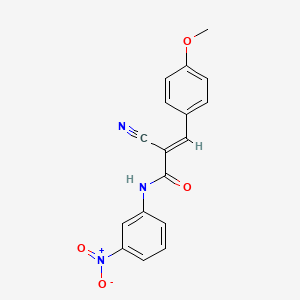
![3-(4-Benzylpiperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B2725834.png)
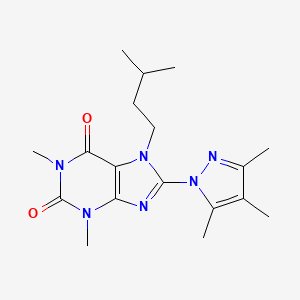

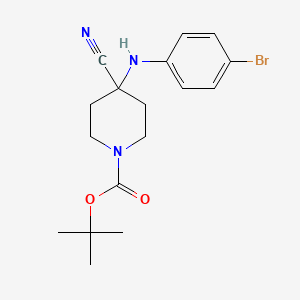
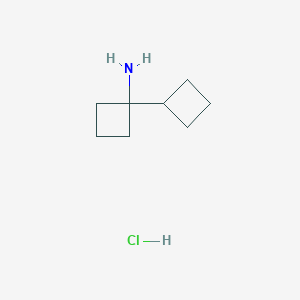
![1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine;hydrobromide](/img/structure/B2725847.png)
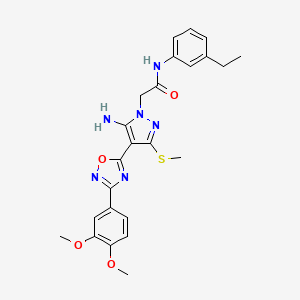
![2-[4-(Difluoromethyl)-1-methylpyrazol-3-yl]benzoic acid](/img/structure/B2725849.png)
